(2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride
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Description
The compound "(2R,3S)-3-Phenylpiperidine-2-carboxylic acid; hydrochloride" is a chiral molecule that is closely related to pipecolic acid derivatives. Pipecolic acid is a six-membered nitrogen-containing heterocycle, which is of interest due to its presence in many bioactive molecules and pharmaceuticals. The specific stereochemistry of the (2R,3S) configuration indicates the spatial arrangement of the substituents around the piperidine ring, which can significantly influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related pipecolic acid derivatives has been explored through various methods. One approach involves the use of a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate, which can be transformed into L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid. The introduction of a hydroxy group in the latter compound is achieved via a hetero-Diels-Alder reaction with singlet oxygen . Another method reports the synthesis of enantiopure 3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids using Rh-catalyzed cyclohydrocarbonylation, starting from common intermediates . Additionally, an efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid has been achieved using chlorosulfonyl isocyanate for the regioselective and diastereoselective introduction of an N-protected amine group, followed by ring-closing methathesis and oxidation .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the diaxial conformation of a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed, which provides insights into the three-dimensional arrangement of substituents and potential interaction sites for further chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of pipecolic acid derivatives is influenced by the presence of functional groups and the stereochemistry of the molecule. For example, the synthesis of new chiral bicyclic 3-hydroxypiperidines has been achieved through a highly diastereoselective ring expansion of the azabicyclo[3.3.0]octane system. This process demonstrates the influence of stereogenic centers on diastereoselectivity and the potential for further functionalization through Grignard addition and reduction reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(2R,3S)-3-Phenylpiperidine-2-carboxylic acid; hydrochloride" are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of hydroxy and carboxylic acid groups suggests that these molecules would exhibit hydrogen bonding, affecting their solubility and boiling points. The chiral centers would also impact the optical activity, making them of interest for applications in asymmetric synthesis and chiral resolution techniques.
Scientific Research Applications
Synthesis and Chemical Transformations
The research on (2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride and similar compounds highlights their potential in synthetic chemistry. For example, the synthesis of chiral bicyclic 3-hydroxypiperidines demonstrates the diastereoselective ring expansion of the azabicyclo[3.3.0]octane system to chiral piperidine derivatives, illustrating the compound's role in producing chiral intermediates for pharmaceuticals (Wilken et al., 1997). Similarly, the synthesis of 2-phenyl-3-aminopyridine, a key intermediate in the preparation of 2-phenyl-3-aminopiperidine, showcases the compound's utility in synthesizing structurally complex and pharmacologically relevant molecules (Caron et al., 2001).
Material Science and Biochemistry
In material science and biochemistry, compounds related to (2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride serve as versatile tools. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a spin-labeled, achiral Cα-tetrasubstituted α-amino acid, underscores its application in inducing β-turn and 310/α-helix structures in peptides and as a probe in electron spin resonance and fluorescence quenching studies (Toniolo et al., 1998).
Metal-Organic Frameworks (MOFs)
The synthesis of novel metal-organic frameworks (MOFs) using ether-bridged tricarboxylate spacers, including compounds similar to (2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride, showcases the compound's potential in constructing new materials with varied structural and topological properties. These MOFs have applications in catalysis, gas storage, and separation processes, demonstrating the compound's versatility beyond pharmaceuticals (Gu et al., 2018).
Supramolecular Chemistry
In supramolecular chemistry, studies involving hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives reveal the intricate role that compounds like (2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride play in forming complex structures. These interactions are crucial for understanding molecular recognition processes, which have implications in designing more efficient drug delivery systems and sensors (Jin et al., 2011).
properties
IUPAC Name |
(2R,3S)-3-phenylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQRCLSSVKKFT-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](NC1)C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138035-37-5 |
Source
|
Record name | rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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